(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Overview
Description
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H23N3O6 and its molecular weight is 329.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Caspase Inhibitor II primarily targets caspases , a family of cysteine-dependent proteases . Caspases play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . They are broadly classified by their known roles in apoptosis (caspase-3, caspase-6, caspase-7, caspase-8, and caspase-9 in mammals) and in inflammation (caspase-1, caspase-4, caspase-5, and caspase-12 in humans, and caspase-1, caspase-11, and caspase-12 in mice) .
Mode of Action
Caspase Inhibitor II interacts with its targets by covalent modification of the catalytic cysteine residue in the active site of caspases . This interaction results in the inhibition of caspase activity, thereby preventing the cascade of events that lead to apoptosis or inflammation .
Biochemical Pathways
The inhibition of caspases by Caspase Inhibitor II affects several biochemical pathways. In inflammation, caspases induce pyroptosis by cleaving gasdermin D, whose caspase-cleaved N terminus forms pores on the plasma membrane . By inhibiting caspases, Caspase Inhibitor II can modulate these pathways and their downstream effects.
Pharmacokinetics
It is known that the efficacy of caspase inhibitors can be affected by factors such as poor target specificity, inadequate efficacy, or adverse side effects .
Result of Action
The primary result of Caspase Inhibitor II’s action is the inhibition of apoptosis and inflammation . By inhibiting caspases, the compound prevents the cascade of events leading to cell death or inflammation. This can have therapeutic benefits in various diseases associated with dysregulated caspase-mediated cell death and inflammation, such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t8-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFYQRSQECIBIB-PEXQALLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349321 | |
Record name | Ac-VAD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147837-52-3 | |
Record name | Ac-VAD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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